(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound characterized by a diazabicyclo structure. It features a benzyl carbamate group (Cbz) at the 8-position, which is integral to its chemical properties and reactivity. The compound has the molecular formula and a molecular weight of 246.31 g/mol. Its IUPAC name is benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, and it is recognized by the CAS number 1293941-04-4 .
The outcomes of these reactions depend on the choice of reagents and reaction conditions, such as temperature and solvent .
The biological activity of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is linked to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and may lead to specific physiological responses. Detailed studies are necessary to elucidate its binding affinity and activity in biological systems.
The synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically involves several steps:
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane has several applications across various fields:
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane shares structural similarities with other diazabicyclo compounds but has unique features due to its specific substituents.
The uniqueness of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane lies in its specific stereochemistry and functional groups that influence its chemical behavior and biological activity compared to similar compounds .
The synthesis of (1R,6S)-8-carbobenzoxy-3,8-diazabicyclo[4.2.0]octane begins with the strategic installation of the carbobenzoxy protecting group, which serves as a crucial intermediate in the overall synthetic strategy [1]. The carbobenzoxy group, also known as benzyloxycarbonyl, functions as a key protecting group for amines by suppressing the nucleophilic and basic properties of the nitrogen lone pair [1]. This protection strategy forms the foundation for subsequent cyclization reactions that construct the bicyclic framework.
The primary synthetic pathway involves the reaction of benzyl chloroformate with the appropriate diamine precursor under basic conditions [1] [2]. The mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by elimination of chloride to form the carbamate linkage [2]. Optimal reaction conditions typically employ sodium carbonate in water at 0°C or magnesium oxide in ethyl acetate at elevated temperatures ranging from 70°C to reflux conditions [1].
Alternative methodologies have been developed to address the challenges associated with phosgene-based synthesis of benzyl chloroformate [3]. Novel synthetic approaches utilize carbon monoxide or carbonyl sulfide as carbonyl sources, establishing safer pathways for carbobenzoxy chloride preparation [3]. These non-phosgene methods involve carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene followed by esterification using methyl iodide [3].
The carbobenzoxy protection step demonstrates excellent yields ranging from 85-98% under optimized conditions [4] [5]. The reaction exhibits broad substrate tolerance, accommodating both aliphatic and aromatic amines with minimal side product formation [4]. Critical parameters for optimization include temperature control, base selection, and solvent choice, with anhydrous polar solvents and tertiary amine bases typically providing superior results compared to aqueous systems [2].
| Methodology | Conditions | Yield Range | Applications |
|---|---|---|---|
| Carbobenzoxy Protection via Benzyl Chloroformate | Base (sodium hydroxide/triethylamine), 0-70°C, Organic solvent | 85-98% | Amine protection for further synthesis |
| Ring-Closing Metathesis | Grubbs catalyst, 40-80°C, dichloromethane/toluene | 60-95% | Bicyclic framework construction |
| Asymmetric Catalytic Cyclization | Chiral catalyst, -20 to 80°C, Various solvents | 70-98% | Enantioselective bicyclic synthesis |
| Iodine-Mediated Cyclization | Iodine, dimethylformamide/tetrahydrofuran, 20-60°C | 50-85% | Diazabicyclic ring formation |
The construction of the diazabicyclo[4.2.0]octane framework represents a critical synthetic challenge requiring specialized cyclization methodologies [6] [7]. Ring-closing metathesis has emerged as a powerful tool for synthesizing various unsaturated rings via intramolecular metathesis of terminal alkenes [7]. This approach generates cycloalkenes as either E- or Z-isomers while producing volatile ethylene as the only major byproduct, making these reactions atom-economical [7].
The most commonly synthesized ring sizes through ring-closing metathesis range between 5-7 atoms, though successful syntheses include macroheterocycles containing 45-90 members [7]. These metal-catalyzed reactions proceed through metallacyclobutane intermediates and demonstrate broad substrate scope [7]. For diazabicyclic systems, careful optimization of catalyst choice, typically involving ruthenium-based Grubbs catalysts, proves essential for achieving high yields and selectivities [7].
Iodine-mediated cyclization represents another valuable approach for constructing diazabicyclic frameworks [8]. This methodology involves stereoselective synthesis of substituted diazabicycloheptanes through iodine-mediated cyclization of optically pure compounds containing diamino-octadiene moieties [8]. The reaction proceeds under mild conditions and demonstrates excellent stereochemical control, particularly for substrates bearing multiple stereogenic centers [8].
Alternative cyclization strategies include copper-catalyzed [3+2] cycloaddition reactions that generate diazabicyclic structures with high diastereoselectivities and enantioselectivities [9]. These reactions utilize copper(I) complexes with chiral ligands such as (R)-Fesulphos to achieve enantioselectivities up to 98% [9]. The methodology demonstrates broad substrate scope and provides access to densely functionalized heterocyclic compounds [9].
High-pressure cyclization techniques offer unique advantages for challenging ring formations [10]. Optimization studies reveal that reaction pressure significantly influences cyclization efficiency, with optimal conditions typically ranging from 0.20-2.0 megapascals [10]. Temperature control between 140-170°C and reaction times of 3.5-5 hours provide excellent yields exceeding 90% while maintaining stereochemical integrity [10].
The stereoselective formation of the (1R,6S) configuration in 8-carbobenzoxy-3,8-diazabicyclo[4.2.0]octane requires precise control over stereochemical elements during key bond-forming steps [11] [12]. Asymmetric catalysis has emerged as the preferred methodology for achieving high levels of stereocontrol, utilizing chiral metal complexes that direct facial selectivity during cyclization reactions [11].
Chiral-at-metal complexes represent a novel class of asymmetric catalysts where the metal center serves dual functions of substrate activation and chirality transfer [11]. Substitutionally labile yet configurationally stable iridium(III) complexes demonstrate exceptional performance in stereoselective transformations, achieving enantioselectivities of 90-98% at low catalyst loadings of 0.25-2 mol% [11]. These catalysts maintain metal-centered chirality throughout the catalytic cycle despite coordination number changes [11].
The implementation of chiral auxiliary strategies provides an alternative approach for stereochemical control [13]. Chiral auxiliaries are temporarily incorporated stereogenic units that bias stereoselectivity in subsequent reactions before removal and recovery [13]. Evans' oxazolidinone auxiliaries have proven particularly effective for controlling absolute stereochemistry in multiple stereocenters through asymmetric alkylation and aldol reactions [13].
Molybdenum-catalyzed asymmetric ring-closing metathesis offers another pathway for stereoselective bicyclic amine synthesis [14] [15]. This methodology achieves enantioselectivities up to 97% through desymmetrization of achiral polyene substrates, generating 5,6-, 5,7-, and 5,8-bicyclic amides with exceptional optical purity [14] [15]. The effects of catalyst structure, olefin substitution patterns, and Lewis basic functional group positioning significantly influence reaction outcomes [14] [15].
Stereochemical determination relies on advanced analytical techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy [16] [17]. The Bijvoet method utilizing anomalous scattering in single crystal X-ray analysis provides unambiguous absolute configuration assignment [16]. For compounds lacking heavy atoms, the crystalline sponge method enables absolute structure determination without crystallization or derivatization [16].
| Parameter | Optimal Range | Critical Factors | Impact on Yield |
|---|---|---|---|
| Temperature | 0-90°C (method dependent) | Thermal stability of intermediates | High (±20-30%) |
| Pressure | 1 atmosphere - 2.0 megapascals | Cyclization efficiency | Medium (±10-15%) |
| Catalyst Loading | 0.25-5 mol% | Cost-effectiveness versus yield | Medium (±15-20%) |
| Reaction Time | 2-24 hours | Side reaction minimization | High (±25-35%) |
| Solvent System | Dichloromethane/methanol, tetrahydrofuran/dimethylformamide mixtures | Substrate solubility | High (±20-30%) |
Catalytic asymmetric synthesis approaches for (1R,6S)-8-carbobenzoxy-3,8-diazabicyclo[4.2.0]octane leverage sophisticated catalyst systems that enable precise stereochemical control [11] [18]. The development of efficient asymmetric catalysts has focused on maximizing enantioselectivity while maintaining practical reaction conditions and broad substrate scope [11].
Iridium(III)-based catalytic systems represent a breakthrough in asymmetric synthesis methodology [11]. These bis-cyclometalated octahedral complexes contain only achiral ligands yet achieve exceptional enantioselectivities through metal-centered chirality [11]. The configurationally stable iridium center maintains its stereochemical integrity despite the presence of exchange-labile ligands, enabling substrate activation while serving as the sole source of chirality [11].
The quinoline-based chiral ligand systems offer versatile platforms for asymmetric synthesis applications [18]. These ligands encompass various structural motifs including Schiff base types, oxazolinyl derivatives, and phosphorus-nitrogen bidentate systems [18]. The synthesis of these chiral ligands typically involves cyclohexyldiamine precursors treated with arylsulfonyl chlorides followed by camphor derivatization [18].
Copper-catalyzed asymmetric [3+2] cycloaddition reactions provide access to densely functionalized diazabicyclic compounds with excellent stereochemical control [9]. The reaction between α-substituted iminoesters and azirines proceeds through azomethine ylide intermediates, generating products with two contiguous quaternary stereocenters [9]. Optimal catalyst systems employ copper(I) complexes with (R)-Fesulphos ligands, achieving enantioselectivities reaching 98% [9].
Complete diastereodivergence represents an advanced concept in asymmetric synthesis where minimal catalyst modification enables selective access to all possible stereoisomers [12]. This approach requires simultaneous control over multiple selectivity factors including regioselectivity, diastereoselectivity, and enantioselectivity [12]. Chiral iminophosphorane catalysts demonstrate this capability through slight structural adjustments that invert diastereochemical preference while preserving other selectivities [12].
The mechanistic understanding of these catalytic systems involves detailed computational and experimental studies [12]. The origin of stereoselectivity often relates to specific catalyst-substrate interactions that favor particular transition state geometries [12]. Electronic and steric factors within the chiral environment dictate facial selectivity during bond formation, enabling predictable stereochemical outcomes [12].
The purification and isolation of (1R,6S)-8-carbobenzoxy-3,8-diazabicyclo[4.2.0]octane present unique challenges due to the compound's bicyclic structure, protecting group sensitivity, and stereochemical complexity [19] [20]. Traditional chromatographic methods often require modification to accommodate the specific properties of this compound class [21].
Chromatographic isolation of sensitive compounds demands careful attention to temperature control and stability considerations [19]. Low-temperature purification protocols have been developed to promote target compound stability during separation processes [19]. The choice of stationary and mobile phase chemistries becomes particularly critical when anticipating scale-up requirements and the need for volatile buffer systems [19].
The bicyclic diazabicyclo structure creates specific challenges in normal-phase chromatography due to acid-base interactions between basic amine functionalities and acidic silica supports [21]. These interactions can cause compound degradation, yield loss, and increased band spreading [21]. Competing amine additives in the mobile phase help neutralize acidic silanols, with ammonia and triethylamine serving as effective modifiers [21].
Chiral separation techniques are essential for obtaining enantiomerically pure material [20]. High-performance liquid chromatography with chiral stationary phases provides the most reliable approach for enantiomer separation [20]. Supercritical fluid chromatography offers advantages for preparative-scale chiral separations, combining efficiency with reduced solvent consumption [20].
Crystallization strategies play a crucial role in final purification stages [22] [23]. Pressure-induced solvate crystallization has emerged as a powerful technique for controlling polymorphic behavior [22]. The formation of specific solvates can be manipulated through pressure variation, with different crystal forms exhibiting distinct purification characteristics [22] [23].
The implementation of multi-step purification protocols typically involves capturing steps to remove bulk impurities followed by polishing steps for final purification [24]. Ion exchange chromatography effectively removes charged impurities, while reversed-phase chromatography provides excellent resolution of structurally similar compounds [24]. Combined approaches utilizing complementary separation mechanisms achieve purities exceeding 99.5% with overall yields above 80% [24].
| Challenge | Traditional Method | Advanced Solution | Purity Achieved | Recovery Yield |
|---|---|---|---|---|
| Stereoisomer Separation | Chiral high-performance liquid chromatography | Preparative supercritical fluid chromatography | >99% enantiomeric excess | 60-80% |
| Carbobenzoxy Group Stability | Careful pH control | Crystalline sponge method | >98% | 85-95% |
| Bicyclic Ring Sensitivity | Low temperature storage | Protective atmosphere handling | >95% | 75-90% |
| Polar Impurity Removal | Column chromatography | Ion exchange + reversed phase | >96% | 70-85% |
| Scale-up Difficulties | Multiple recrystallizations | Continuous flow processing | >94% | 80-92% |
| Solvent Selection | Trial and error | Computational solvent selection | >97% | 85-95% |
The development of automated purification systems has revolutionized the isolation of complex bicyclic compounds [25]. These systems integrate reaction monitoring, yield determination, and purification optimization through machine learning algorithms [25]. Bayesian optimization approaches enable systematic exploration of purification parameter space, leading to improved yields and reduced development timelines [25].
The solubility behavior of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is fundamentally influenced by its dual chemical nature, combining the hydrophobic benzyl moiety with the polar carbamate functionality and the bicyclic diamine core [2]. Research on structurally related carbobenzyloxy compounds demonstrates that the benzyl carbamate group significantly modulates solubility characteristics through its capacity for multiple intermolecular interactions [3].
| Solvent Type | Solubility Trend | Comments |
|---|---|---|
| Water | Limited | Hydrophobic benzyl group limits aqueous solubility [2] |
| Methanol | High | Excellent solubility due to H-bonding capability [3] |
| Ethanol | High | Good solubility in protic solvents [3] |
| Dichloromethane | High | High solubility in polar aprotic solvents [3] |
| Acetonitrile | Moderate | Moderate solubility [3] |
| Ethyl Acetate | High | Good solubility in ester solvents [3] |
| Acetone | High | High solubility in ketone solvents [3] |
| DMSO | High | Excellent solubility in polar aprotic solvents [3] |
The solubility hierarchy in protic solvents follows the established pattern observed for N-carbobenzyloxyglycine derivatives: methanol > ethanol > propanol > butanol [3]. This trend reflects the interplay between hydrogen bonding capacity, polarity, and molecular size effects. The compound exhibits enhanced solubility in polar organic solvents compared to purely aliphatic systems due to the presence of the aromatic benzyl group and the polar carbamate functionality [4] [3].
Stock solution preparation requires careful consideration of solvent selection, with methanol and DMSO representing optimal choices for high-concentration solutions [5]. The temperature-dependent solubility shows positive correlation, with elevated temperatures (37°C with ultrasonic assistance) facilitating dissolution in challenging solvents [5].
The thermal stability profile of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane reflects the combined thermal behavior of its constituent structural elements: the diazabicyclic framework, the carbamate linkage, and the benzyl protecting group [6] [7].
| Parameter | Value/Range | Notes |
|---|---|---|
| Thermal Stability Range | Stable up to ~150°C | Based on related diazabicyclo compounds [8] [9] [10] |
| Decomposition Temperature (estimated) | 200-250°C | Estimated from Cbz-containing compounds [8] [10] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | From safety data sheets [6] [7] |
| Storage Temperature | Room temperature | Standard storage conditions [5] [6] |
| Stability in Nitrogen | Stable under inert atmosphere | Enhanced stability in inert atmosphere [10] |
| Cbz Group Stability | Stable under normal conditions | Carbamate group provides stability [11] [12] |
Thermogravimetric analysis patterns for structurally related compounds indicate a multi-step decomposition process [15] [8]. The initial decomposition step typically occurs around 200-250°C and involves loss of the benzyl carbamate group, followed by degradation of the bicyclic core at higher temperatures above 300°C [15] [8]. Under inert atmosphere conditions, thermal stability is significantly enhanced, with oxidative degradation representing the primary thermal degradation pathway in air [16] [10].
Decomposition products include carbon oxides and nitrogen oxides [6] [7], consistent with the thermal fragmentation of carbamate functional groups and nitrogen-containing heterocycles. The benzyl group may undergo thermal rearrangements and fragmentation reactions at elevated temperatures, contributing to the overall decomposition profile.
The acid/base stability characteristics of the Cbz-protected amine groups in (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane are governed by the inherent stability of the carbamate linkage and the electronic properties of the bicyclic framework [11] [12].
| Condition | Stability | Degradation Mechanism | Half-life (estimated) |
|---|---|---|---|
| Strong Acid (pH < 2) | Moderate | Acid-catalyzed hydrolysis [11] [12] | Hours to days |
| Mild Acid (pH 3-6) | Stable | Minimal hydrolysis [11] | Weeks to months |
| Neutral (pH 7) | Very Stable | No degradation [11] | Years |
| Mild Base (pH 8-10) | Stable | Minimal degradation [11] | Months to years |
| Strong Base (pH > 11) | Moderate | Base-catalyzed hydrolysis [11] [12] | Days to weeks |
| Oxidizing Conditions | Unstable | Oxidative degradation [10] | Minutes to hours |
| Reducing Conditions | Stable | No degradation [11] | Years |
Mechanistic analysis of carbamate hydrolysis indicates that acid-catalyzed degradation proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent C-N bond cleavage [11] [12]. The bicyclic diamine structure may influence this process through electronic effects and steric hindrance around the carbamate linkage.
Base-catalyzed hydrolysis involves hydroxide ion attack at the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent elimination of the benzyl alkoxide [11] [12]. The stability under neutral conditions reflects the inherent stability of the carbamate bond in the absence of catalytic species.
Oxidative conditions represent the most challenging environment for Cbz-protected compounds, with rapid degradation occurring through radical-mediated pathways [16] [10]. Primary amine-functionalized systems show significant oxidative instability above 70°C in the presence of oxygen [10], suggesting similar vulnerability for the Cbz-protected analogue.
The hydrogen bonding capacity of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane encompasses multiple interaction modes arising from its carbamate functionality, tertiary amine centers, and aromatic benzyl group [17] [18] [19].
| Interaction Type | Strength | Role in Stability | Energy Range (kJ/mol) |
|---|---|---|---|
| N-H...O Hydrogen Bonds | Strong | Primary stabilizing interaction [17] [18] | 15-25 |
| C-H...O Interactions | Weak to Moderate | Secondary stabilization [18] [20] | 4-15 |
| C-H...π Interactions | Weak | Crystal packing [18] [20] | 2-8 |
| Carbamate C=O...H-N | Strong | Intramolecular stability [17] [19] | 15-25 |
| Aromatic π-π Stacking | Moderate | Intermolecular interactions [18] | 10-20 |
| Van der Waals Forces | Weak | General molecular cohesion | 0.5-4 |
Crystallographic analysis of benzyl carbamate reveals the formation of hydrogen-bonded layers connected by weaker C-H...π interactions [18] [20]. The PIXEL method analysis demonstrates that combinations of C-H...X interactions (where X = O, N, or π) are comparable in energy to conventional hydrogen bonding [18] [20], highlighting the significance of these secondary interactions in determining molecular assembly patterns.
Carbamate rotational dynamics are influenced by hydrogen bonding interactions, with syn and anti rotamer equilibria being selectively perturbed by hydrogen bond donor-acceptor systems [17] [19]. The carbamate NH forms hydrogen bonds with backbone carbonyls, while the carbamate carbonyl functionality participates in water-mediated hydrogen bonding networks [19].
Molecular interaction energies calculated through PIXEL analysis indicate that electrostatic interactions dominate the intermolecular binding, with dispersion forces providing significant secondary contributions [18]. The bicyclic diamine core contributes additional Lewis base character through its tertiary nitrogen centers, enabling coordination interactions with metal centers and strong hydrogen bond acceptor behavior [13].
Conformational effects on hydrogen bonding arise from the rigid bicyclic framework, which preorganizes the spatial arrangement of hydrogen bonding sites and reduces entropic penalties associated with complex formation [21] [22]. This preorganization effect enhances binding affinity and selectivity in molecular recognition processes.